2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
130507-37-8 |
|---|---|
Molecular Formula |
C17H11BrFNO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrFNO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
InChI Key |
ULORBMCMFOUFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's role as a selective inhibitor of histone deacetylase 3 (HDAC3), which is implicated in cancer progression. The compound has demonstrated potent in vitro anticancer activity, making it a candidate for further development as an anticancer agent. For instance, derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in various cancer cell lines .
1.2 Structure-Activity Relationship (SAR) Studies
The structure of 2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid allows for modifications that can enhance its biological activity. SAR studies have indicated that substituents on the quinoline ring can significantly affect the compound's potency and selectivity towards specific biological targets. This flexibility makes it a valuable scaffold for developing new therapeutic agents .
Synthetic Applications
2.1 Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized in multi-component reactions, such as Passerini-type reactions, to produce complex organic compounds with potential pharmaceutical applications. The ability to easily modify its structure facilitates the generation of diverse chemical entities for further biological evaluation .
2.2 Reaction Conditions and Yields
In synthetic applications, optimizing reaction conditions is crucial for maximizing yields. For example, studies have shown that varying solvents and temperatures can significantly influence the efficiency of reactions involving this compound, allowing chemists to tailor conditions for specific synthetic goals .
Biological Studies
3.1 Mechanistic Studies
Research into the mechanistic pathways of this compound has provided insights into its interactions with biological macromolecules. Understanding these mechanisms is essential for elucidating how this compound exerts its biological effects and can inform drug design strategies aimed at enhancing efficacy while minimizing side effects .
3.2 Toxicological Assessments
Toxicological studies are vital for assessing the safety profile of new compounds. Preliminary assessments of this compound have indicated a favorable safety profile, although further studies are necessary to fully characterize its toxicity and pharmacokinetics in vivo .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 4-bromophenyl group at position 2 distinguishes this compound from analogues with alternative aryl or heteroaryl substituents. Key comparisons include:
Substituent Variations at Position 6
The fluorine atom at position 6 is critical for electronic and steric effects. Comparisons include:
- Key Insight: Fluorine at position 6 improves solubility and metabolic stability compared to bromine, as seen in the target compound and 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid .
Carboxylic Acid Derivatives and Esters
The carboxylic acid group at position 4 is essential for biological activity. Ester derivatives, such as methyl esters, are often synthesized to modulate bioavailability:
Anticancer Activity Across Analogues
The target compound and its analogues have been evaluated in preclinical cancer models:
- Key Insight : NSC 368390 demonstrates superior efficacy against solid tumors due to its biphenyl substituent and water solubility, enabling systemic administration .
Biological Activity
2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a brominated phenyl group, a fluorine atom, and a carboxylic acid functional group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that quinoline derivatives exhibit notable anticancer properties. The specific compound under discussion has been evaluated for its effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and halt the cell cycle in cancer cells.
- Mechanism of Action : The compound is believed to interact with key cellular pathways involved in cancer progression. It may inhibit specific kinases that are crucial for tumor growth and survival.
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and bladder cancer (T-24) cell lines. The IC50 values were determined to be approximately 168.78 µM for MCF-7 cells, indicating significant potency in inducing cell death at this concentration .
Antioxidant Activity
Quinoline derivatives, including this compound, have been tested for antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer.
- DPPH Assay : The antioxidant activity was assessed using the DPPH assay, where the compound demonstrated a significant ability to scavenge free radicals. This property may contribute to its overall therapeutic potential .
Case Studies
- Cell Cycle Analysis : Flow cytometry was employed to analyze the effects of the compound on the cell cycle distribution of MCF-7 cells. Results indicated an increase in G1 phase cells from 51.45% (control) to 60.68% (treated), suggesting that the compound effectively arrests the cell cycle at this phase .
- Apoptosis Induction : Apoptosis was measured using flow cytometric analysis after treatment with the compound at its IC50 concentration. The results showed an increase in late apoptosis from 0.68% (control) to 0.81% (treated), indicating enhanced apoptotic activity compared to doxorubicin, a known chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7 | 168.78 | Induces apoptosis and cell cycle arrest |
| Antioxidant | DPPH Assay | N/A | N/A | Significant free radical scavenging ability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, bromophenyl precursors can react with fluorinated intermediates under palladium or copper catalysis (e.g., Suzuki-Miyaura coupling), followed by cyclization in solvents like DMF or toluene. Reaction optimization includes controlling temperature (80–120°C), catalyst loading (5–10 mol%), and stoichiometric ratios of reactants to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for high purity (>95%) .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and bromine/fluorine substituents.
- NMR : ¹H NMR to resolve methyl (δ ~2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and fluorine coupling patterns. ¹³C NMR confirms quinoline backbone and substituent positions.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C₁₇H₁₂BrFNO₂: 368.01).
- X-ray Crystallography (if crystalline): Resolve 3D structure .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The carboxylic acid group confers moderate polarity. It is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Solubility testing should include pH-dependent studies (e.g., solubility increases in basic buffers due to deprotonation). Pre-solubilization in DMSO (10–50 mM) is recommended for biological assays .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How do computational methods like DFT and molecular dynamics (MD) simulations elucidate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. NBO analysis reveals hyperconjugative interactions (e.g., bromine’s electron-withdrawing effect).
- MD Simulations : Simulate solvation in water/lipid bilayers to predict membrane permeability or protein-ligand binding stability. Use software like GROMACS with CHARMM force fields .
Q. What is the role of substituents (4-Bromophenyl, 6-Fluoro, 3-Methyl) in modulating biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- 4-Bromophenyl : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
- 6-Fluoro : Increases metabolic stability and electronegativity, potentially improving target affinity.
- 3-Methyl : Steric effects may influence binding pocket accessibility. Compare analogs (e.g., chloro or methoxy substitutions) via in vitro/in silico assays .
Q. How can researchers assess the compound’s stability under stress conditions (e.g., light, heat, pH)?
- Methodological Answer : Perform forced degradation studies :
- Thermal Stability : Heat at 40–80°C for 24–72 hours; monitor decomposition via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation products.
- pH Stability : Incubate in buffers (pH 1–13) and analyze by LC-MS for hydrolytic products (e.g., decarboxylation). Use Arrhenius kinetics to predict shelf-life .
Q. What strategies are effective in resolving enantiomers of this compound, if applicable?
- Methodological Answer : If chirality exists (e.g., at the methyl group), employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
